molecular formula C21H28N2O2S B2993999 2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 774575-33-6

2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2993999
CAS No.: 774575-33-6
M. Wt: 372.53
InChI Key: PPFSGUAGQDTORR-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core with key substituents:

  • Position 2: Amino group (-NH₂).
  • Position 3: Carboxamide (-CONH-) linked to a 4-methoxyphenyl group.
  • Position 6: Bulky tert-pentyl (2,2-dimethylbutyl) substituent.

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-5-21(2,3)13-6-11-16-17(12-13)26-19(22)18(16)20(24)23-14-7-9-15(25-4)10-8-14/h7-10,13H,5-6,11-12,22H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFSGUAGQDTORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (referred to as compound A) is a synthetic organic compound with a complex molecular structure. Its molecular formula is C21H28N2O2S, and it possesses a molecular weight of approximately 372.53 g/mol. This compound is part of the tetrahydrobenzo[b]thiophene family, which has been noted for various biological activities, particularly in pharmacology.

Chemical Structure and Properties

The unique structure of compound A includes:

  • Amino group : Enhances its reactivity and potential for biological interactions.
  • Methoxyphenyl substituent : Contributes to its lipophilicity and ability to cross biological membranes.
  • Tetrahydrobenzo[b]thiophene core : Known for its diverse pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the biological activity of compound A, particularly in areas such as:

  • Antitumor Activity
  • Analgesic Effects
  • Neuroprotective Properties

Antitumor Activity

Research has shown that derivatives of the tetrahydrobenzo[b]thiophene scaffold exhibit significant antitumor properties. In particular, compound A has demonstrated promising results in inhibiting cancer cell proliferation.

Table 1: Antitumor Activity of Compound A

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)23.2Induces apoptosis and necrosis
HeLa (Cervical)30.0Cell cycle arrest at G2/M phase
A549 (Lung)45.0Inhibition of STAT3 signaling

The compound was found to induce apoptosis in MCF-7 cells, with a significant reduction in cell viability observed after treatment. Flow cytometry analysis indicated that treatment with compound A led to G2/M phase arrest and increased early and late apoptotic cell populations.

Analgesic Effects

In a study evaluating the analgesic potential of related compounds, derivatives of tetrahydrobenzo[b]thiophene were tested using the "hot plate" method on mice. The results indicated that these compounds possess analgesic effects that were superior to standard analgesics like metamizole .

Table 2: Analgesic Activity Comparison

Compound NameAnalgesic Effect (Hot Plate Method)
MetamizoleBaseline Effect
2-Amino-N-(4-methoxyphenyl)...Exceeds Metamizole

Neuroprotective Properties

The neuroprotective potential of compound A has also been explored, particularly regarding its effects on neuronal cell lines under oxidative stress conditions. Preliminary findings suggest that it may mitigate oxidative damage through antioxidant mechanisms.

Case Studies and Experimental Findings

  • Cell Viability Assays : Various studies have utilized MTT assays to assess the cytotoxicity of compound A across different cancer cell lines, confirming its effectiveness in reducing cell viability.
  • Mechanistic Studies : Investigations into the signaling pathways affected by compound A revealed its role as a STAT3 inhibitor, which is crucial in many cancer types.
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy and safety profile of compound A, showing promising results in tumor reduction without significant adverse effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS/Reference) R (Position 6) Carboxamide Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound tert-pentyl N-(4-methoxyphenyl) ~335.5* High lipophilicity; potential VEGFR-2 inhibition due to methoxy group
2-Amino-N-(4-ethylphenyl)-6-tert-butyl-... (588714-57-2, ) tert-butyl N-(4-ethylphenyl) ~349.5 Reduced steric bulk compared to tert-pentyl; ethyl group lowers polarity
2-Amino-6-phenyl-4,5,6,7-tetrahydro... (11k, ) phenyl Carboxamide 286.37 Rigid aromatic substituent; higher melting point (195–198°C)
2-Amino-6-propyl-4,5,6,7-tetrahydro... (70733-09-4, ) propyl Carboxamide 238.34 Linear alkyl chain improves solubility; lower molecular weight
2-Acetamido-N-methyl-4,5,6,7-tetrahydro... (892976-38-4, ) - N-methyl 210.3 Acetamido group replaces amino; reduced hydrogen-bonding capacity
2-Amino-N-(3,4-dimethoxyphenyl)benzamide () - N-(3,4-dimethoxyphenyl) 272.29 Multiple methoxy groups enhance electron donation; higher melting point (166°C)

*Calculated based on molecular formula.

Physicochemical Properties

  • Melting Points : Methoxy-substituted analogs (e.g., ) exhibit higher melting points (121–217°C) due to intermolecular hydrogen bonding, whereas alkyl-substituted derivatives (e.g., ) melt at 195–220°C.

Stability and Metabolic Considerations

  • Steric Effects : The tert-pentyl group may slow metabolic degradation, extending half-life compared to linear alkyl chains (e.g., propyl in ).
  • Electron-Donating Groups : The 4-methoxyphenyl moiety enhances stability against oxidative metabolism compared to electron-withdrawing groups (e.g., nitro in ).

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